3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-10-7-5(6)1-4(11)2-9-7/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZBSFDUWWUMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Formation of the Core Structure
- Starting from 2-aminopyridine or azaindole derivatives, the pyrrolo[2,3-b]pyridine core is constructed via cyclization reactions involving nitration, reduction, or condensation steps.
- Conditions often require strong acids or bases, elevated temperatures, and sometimes catalytic systems to promote ring closure and formation of the fused bicyclic system.
Introduction of the Hydroxyl Group at Position 5
- A common approach involves hydrogenation of 5-benzyloxy-7-azaindole in methanol using palladium on activated charcoal as a catalyst under hydrogen atmosphere.
- This step removes the benzyl protecting group to yield the 5-hydroxy derivative with high yield (~95.5%).
- Reaction conditions: Methanol solvent, room temperature, palladium on carbon catalyst, hydrogen gas atmosphere until pressure stabilizes.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Hydrogenolysis of 5-benzyloxy-7-azaindole | Pd/C, H₂, MeOH, RT | 5-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol) | 95.5% |
Reference: CN110922404 patent, 2020
Selective Bromination at the 3-Position
- Bromination is achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF).
- Typical conditions involve low to room temperature (0°C to RT) with reaction times ranging from 10 minutes up to 16 hours.
- Bases like triethylamine or aqueous sodium hydroxide are sometimes employed to facilitate the reaction.
- The bromination is selective for the 3-position on the pyrrolo[2,3-b]pyridine ring.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Bromination | Br₂ in CHCl₃ or NBS with base (Et₃N) in DCM/THF | 3-bromo derivative | 10 min to 16 h, 0°C to RT |
Reference: WO2006063167A1 patent
Catalytic Coupling and Functionalization
- Suzuki coupling reactions are employed for arylation at position 5 before or after bromination, using palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with potassium carbonate base in dioxane/water mixtures at 80°C to reflux.
- This method can be adapted to introduce various aryl or heteroaryl groups on the pyrrolo[2,3-b]pyridine scaffold, which can be subsequently brominated at the 3-position.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C | 5-aryl-7-azaindole derivatives | 1–16 h |
Reference: WO2006063167A1 patent
Additional Functional Group Manipulations
- The hydroxyl group at position 5 can undergo further transformations such as sulfonation (e.g., with SO₃·pyridine complex) to enhance solubility or biological activity.
- Deprotection steps and selective functional group interconversions are critical for preparing derivatives for pharmaceutical applications.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Sulfonation | SO₃·Py, DMF, 0°C | 5-sulfo-1H-pyrrolo[2,3-b]pyridin-5-ol | Enhances solubility for assays |
| Benzyl Deprotection | H₂, Pd-C, MeOH, RT | 1H-pyrrolo[2,3-b]pyridin-5-ol | Key step in drug synthesis |
Reference: Benchchem synthesis overview
Summary Table of Preparation Methods
Research Findings and Notes
- The selective bromination at the 3-position is well-documented and can be controlled by reagent choice and reaction conditions to avoid polybromination.
- The hydrogenation step to remove benzyl protecting groups is highly efficient and yields the target hydroxylated compound in high purity.
- Palladium-catalyzed Suzuki coupling provides versatility for introducing diverse substituents, which can be useful for medicinal chemistry optimization.
- The preparation methods are scalable and have been adapted in patent literature for pharmaceutical intermediate synthesis.
- Environmental and safety considerations include handling bromine reagents under controlled temperature and inert atmosphere conditions to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is in the development of anticancer agents. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Key Findings:
- A study demonstrated that a related compound (4h) showed IC50 values against FGFR1, 2, and 3 at 7, 9, and 25 nM, respectively. It also inhibited breast cancer cell proliferation and induced apoptosis in vitro .
- The compound was effective in inhibiting the migration and invasion of cancer cells, highlighting its potential as a lead compound for further optimization in anticancer therapies .
Coordination Chemistry
This compound serves as an N-donor ligand in coordination chemistry, particularly in the formation of platinum(II) complexes. These complexes have shown enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin.
Case Study:
- The platinum(II) complex derived from 5-bromo-1H-pyrrolo[2,3-b]pyridine demonstrated superior cytotoxicity against several human cancer cell lines: osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). The IC50 values were significantly lower than those for cisplatin, indicating a promising alternative for cancer treatment .
SGK-1 Kinase Inhibition
Another notable application of compounds related to this compound is their role as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is involved in various physiological processes and diseases.
Research Insights:
- Inhibition of SGK-1 has therapeutic implications for conditions such as chronic renal disease and cardiovascular disorders. Compounds that target SGK-1 activity could provide novel treatments by modulating electrolyte balance and cell proliferation associated with renal diseases .
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, derivatives of this compound have been shown to inhibit certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
Key analogs differ in substituents at positions 3 and 5, altering solubility, reactivity, and biological activity.
| Compound Name | Substituents (Position) | CAS Number | Solubility (Polar Solvents) | Key Properties |
|---|---|---|---|---|
| 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol | Br (3), -OH (5) | Not Provided | High | Reactive Br site; H-bond donor via -OH |
| 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Br (3), -F (5) | 1190309-71-7 | Moderate | Enhanced lipophilicity; reduced H-bonding |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine | Br (3), -NH₂ (5) | 1190321-04-0 | Moderate | Nucleophilic amine; potential for acylation |
| 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol | -NO₂ (4), -OH (5) | 1190318-01-4 | Low | Electron-deficient core; acidic -OH |
| 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | Br (3), -I (5) | 900514-06-9 | Low | Heavy halogen; steric hindrance |
Key Observations :
- The hydroxyl group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., fluoro or iodo derivatives) .
- The bromine at position 3 enables cross-coupling reactions, as seen in boronic ester derivatives used for Suzuki-Miyaura couplings .
- Electron-withdrawing groups (e.g., -NO₂ in 4-Nitro-5-ol) reduce electron density, making the core more reactive toward nucleophilic attacks .
Biological Activity
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound possesses a unique molecular structure characterized by the presence of a bromine atom and a hydroxyl group attached to a pyrrolo[2,3-b]pyridine core. Its chemical formula is with a molecular weight of 202.04 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, showing an IC50 value of approximately 15 µM against human breast cancer cells (MCF7) and 20 µM against prostate cancer cells (LNCaP) . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways, including the MAPK pathway .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 25 µg/mL, indicating moderate antibacterial potency .
Neuroprotective Effects
This compound has shown promise in neuroprotection. It is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound appears to inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : It acts as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including renal function and cell proliferation .
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative damage in neuronal cells .
Case Study 1: Anticancer Efficacy
A recent study published in Cancer Research evaluated the effects of this compound on tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to controls (p < 0.01). Histological analysis revealed increased apoptosis in treated tumors .
Case Study 2: Neuroprotective Potential
In a study focusing on neurodegenerative diseases, researchers found that administration of the compound improved cognitive function in mouse models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention and reduced amyloid plaque formation .
Data Summary Table
| Biological Activity | Cell Line / Organism | IC50 / MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 15 | Apoptosis induction |
| Anticancer | LNCaP | 20 | MAPK pathway modulation |
| Antimicrobial | Staphylococcus aureus | 10 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 25 | Membrane disruption |
| Neuroprotective | Neuronal cells | N/A | Oxidative stress mitigation |
Q & A
What are the common synthetic routes for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol?
Basic
The synthesis typically involves bromination of the parent pyrrolopyridine scaffold. A validated approach includes:
- Step 1 : Alkylation of 1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 98549-88-3) using benzyl bromide or similar alkylating agents under basic conditions (KOH/Bu4N+HSO4−) to protect the N1 position .
- Step 2 : Bromination at the 3-position using reagents like N-bromosuccinimide (NIS) in acetone at room temperature, followed by deprotection if necessary .
Key Considerations : Reaction temperature, solvent polarity, and stoichiometry significantly impact yield and regioselectivity.
How is the purity and structure of this compound characterized?
Basic
Analytical Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and bromine placement.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C7H5BrN2O has a theoretical MW of 229.99 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (λ ~270–300 nm) to assess purity (>95% typical for research-grade material) .
Data Table :
| Technique | Key Signals/Values | Purpose |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.2 (s, H-2), δ 6.9 (d, H-4) | Confirm aromatic substitution |
| HRMS | m/z 230.96 [M+H]+ | Validate molecular formula |
What strategies are employed to achieve regioselective bromination in pyrrolo[2,3-b]pyridine derivatives?
Advanced
Regioselectivity is influenced by:
- Directing Groups : Electron-donating groups (e.g., hydroxyl at C5) direct bromination to the C3 position due to resonance stabilization .
- Protection/Deprotection : Temporary protection of reactive sites (e.g., N1 with triisopropylsilyl groups) prevents undesired side reactions .
- Catalytic Systems : Palladium-mediated cross-coupling (e.g., Suzuki reactions) can introduce bromine post-cyclization for precision .
Case Study : In 5-hydroxy-7-azaindole derivatives, bromination at C3 is favored over C2 due to steric and electronic effects .
What is the mechanism of action of this compound in kinase inhibition?
Advanced
The compound acts as a kinase inhibitor, targeting:
- Fibroblast Growth Factor Receptors (FGFRs) : Disrupts ATP-binding pockets via halogen bonding (Br···C=O interactions) and π-π stacking with the pyrrolopyridine core .
- Apoptosis Induction : In vitro studies on breast cancer cells (4T1) show IC50 values <1 µM, linked to caspase-3/7 activation .
Data Contradictions : Some studies report reduced potency in FGFR4 compared to FGFR1–3, suggesting isoform-specific steric hindrance .
How do structural modifications at the 3-bromo position affect biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
- Bromine Replacement : Substitution with trifluoromethyl (CF3) increases lipophilicity but may reduce FGFR affinity due to altered halogen bonding .
- Hybrid Derivatives : Coupling with sulfonamide groups (e.g., propanamide derivatives) enhances solubility and kinase selectivity (e.g., VEGFR-2 IC50 = 12 nM vs. 45 nM for parent compound) .
Key Finding : The 3-bromo group is critical for maintaining inhibitory activity; removal leads to >90% loss in potency .
How can researchers address stability issues during synthesis and storage?
Advanced
Stability Challenges :
- Dehalogenation : Under basic or high-temperature conditions, bromine may dissociate, forming dehalogenated byproducts (e.g., 1H-pyrrolo[2,3-b]pyridin-5-ol) .
Mitigation Strategies : - Storage : Argon atmosphere at −20°C to prevent oxidative degradation.
- Thermal Analysis : TGA/DSC to identify decomposition thresholds (>150°C typical) .
- In Situ Monitoring : Reaction progress tracked via TLC or LC-MS to halt reactions before side-product formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
